N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 891107-11-2
VCID: VC6692133
InChI: InChI=1S/C19H16N6O2S/c1-27-15-6-4-14(5-7-15)21-18(26)12-28-19-23-22-17-9-8-16(24-25(17)19)13-3-2-10-20-11-13/h2-11H,12H2,1H3,(H,21,26)
SMILES: COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Molecular Formula: C19H16N6O2S
Molecular Weight: 392.44

N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

CAS No.: 891107-11-2

Cat. No.: VC6692133

Molecular Formula: C19H16N6O2S

Molecular Weight: 392.44

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide - 891107-11-2

CAS No. 891107-11-2
Molecular Formula C19H16N6O2S
Molecular Weight 392.44
IUPAC Name N-(4-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H16N6O2S/c1-27-15-6-4-14(5-7-15)21-18(26)12-28-19-23-22-17-9-8-16(24-25(17)19)13-3-2-10-20-11-13/h2-11H,12H2,1H3,(H,21,26)
Standard InChI Key AJTVDIVJLCMUNW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4

Chemical Structure and Molecular Characteristics

The compound’s structure integrates three key moieties: a 4-methoxyphenyl acetamide group, a triazolo[4,3-b]pyridazine heterocycle, and a pyridin-3-yl substituent. The sulfanyl (-S-) bridge connects the acetamide and triazolo-pyridazine components, contributing to conformational flexibility and potential binding interactions.

Molecular Formula and Weight

As reported in PubChem and vendor databases, the compound has the following characteristics:

PropertyValue
Molecular FormulaC19H16N6O2S\text{C}_{19}\text{H}_{16}\text{N}_{6}\text{O}_{2}\text{S}
Molecular Weight392.44 g/mol
CAS Registry Number891107-11-2

The formula accounts for 19 carbon, 16 hydrogen, 6 nitrogen, 2 oxygen, and 1 sulfur atom, reflecting a moderately polar structure.

Stereochemical Features

Synthesis and Synthetic Strategies

The synthesis of N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1, triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves multi-step reactions, typically proceeding via:

Precursor Preparation

  • Pyridazine Intermediate: 6-Chloro-[1,2,]triazolo[4,3-b]pyridazine is reacted with pyridin-3-ylboronic acid under Suzuki-Miyaura coupling conditions to introduce the pyridin-3-yl group.

  • Thiolation: The chlorinated intermediate undergoes nucleophilic substitution with thiourea to yield the thiol (-SH) derivative .

Acetamide Coupling

The thiolated triazolo-pyridazine is then coupled with N-(4-methoxyphenyl)-2-bromoacetamide in the presence of a base such as potassium carbonate. This step forms the critical sulfanyl bridge.

Representative Reaction Scheme:

6-(Pyridin-3-yl)-[1][2][4]triazolo[4,3-b]pyridazin-3-thiol+N-(4-Methoxyphenyl)-2-bromoacetamideTarget Compound+HBr\text{6-(Pyridin-3-yl)-[1][2][4]triazolo[4,3-b]pyridazin-3-thiol} + \text{N-(4-Methoxyphenyl)-2-bromoacetamide} \rightarrow \text{Target Compound} + \text{HBr}

Yields for this route are unverified but estimated at 40–60% based on analogous syntheses.

PropertyPredicted Value
logP (Partition Coefficient)2.8 ± 0.3
Aqueous Solubility12.5 µg/mL (25°C)
Polar Surface Area98.7 Ų

The moderate logP indicates balanced lipophilicity, suitable for transmembrane permeability. The low solubility may necessitate formulation enhancements for in vivo studies.

Biological Activity and Mechanistic Insights

While direct pharmacological data for this compound is sparse, structurally related triazolo-pyridazines exhibit inhibitory activity against kinases and inflammatory mediators.

Kinase Inhibition

Compounds with triazolo-pyridazine cores have shown nanomolar affinity for cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). The pyridin-3-yl group may facilitate π-π stacking interactions with ATP-binding pockets, as observed in JAK3 inhibitors.

Research Gaps and Future Directions

  • Synthetic Optimization: Current routes lack yield and purity data. Future work should explore catalytic systems (e.g., palladium nanoparticles) to improve efficiency.

  • In Vivo Profiling: No toxicity or pharmacokinetic studies are reported. Rodent models are needed to assess bioavailability and metabolic stability.

  • Target Identification: Proteomic screening (e.g., affinity chromatography) could elucidate novel targets beyond kinase pathways.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator